molecular formula C10H18O2 B034148 (5S)-5-hexyloxolan-2-one CAS No. 107797-27-3

(5S)-5-hexyloxolan-2-one

Cat. No. B034148
M. Wt: 170.25 g/mol
InChI Key: IFYYFLINQYPWGJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S)-5-hexyloxolan-2-one, also known as 5-Hydroxy-2-hexanone, is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclic organic compound that belongs to the family of lactones, which are widely used in the food and fragrance industry.

Mechanism Of Action

The mechanism of action of (5S)-5-hexyloxolan-2-one is not well understood, but it is believed to interact with specific receptors or enzymes in the body, leading to its biological effects. It has been reported to inhibit the growth of various bacterial and fungal strains, suggesting its potential as an antimicrobial agent. It has also been found to induce apoptosis (programmed cell death) in cancer cells, indicating its potential as an antitumor agent.

Biochemical And Physiological Effects

(5S)-5-hexyloxolan-2-one has been found to exhibit various biochemical and physiological effects, including antimicrobial, antitumor, and anti-inflammatory properties. It has also been reported to modulate the expression of specific genes and proteins in the body, leading to its biological effects.

Advantages And Limitations For Lab Experiments

The advantages of using (5S)-5-hexyloxolan-2-one in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water, which may affect its bioavailability and efficacy in certain applications.

Future Directions

Future research on (5S)-5-hexyloxolan-2-one could focus on exploring its potential as an antimicrobial and antitumor agent, as well as its applications in materials science and nanotechnology. Further studies could also investigate its mechanism of action and potential side effects, as well as its interactions with other drugs and compounds.

Synthesis Methods

The synthesis of (5S)-5-hexyloxolan-2-one involves the reaction of hexanoic acid with 2,3-epoxy-1-propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through an acid-catalyzed ring-opening of the epoxide, followed by intramolecular cyclization to form the lactone ring.

Scientific Research Applications

(5S)-5-hexyloxolan-2-one has been extensively studied for its potential applications in various fields, including food and fragrance industry, pharmaceuticals, and materials science. In the food and fragrance industry, it is used as a flavoring agent due to its fruity and caramel-like odor. In the pharmaceutical industry, it has been found to exhibit antimicrobial and antitumor properties. In materials science, it has been used as a building block for the synthesis of functional materials such as polymers and dendrimers.

properties

CAS RN

107797-27-3

Product Name

(5S)-5-hexyloxolan-2-one

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(5S)-5-hexyloxolan-2-one

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3/t9-/m0/s1

InChI Key

IFYYFLINQYPWGJ-VIFPVBQESA-N

Isomeric SMILES

CCCCCC[C@H]1CCC(=O)O1

SMILES

CCCCCCC1CCC(=O)O1

Canonical SMILES

CCCCCCC1CCC(=O)O1

Origin of Product

United States

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